molecular formula C16H11ClN4O4 B11257136 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B11257136
M. Wt: 358.73 g/mol
InChI Key: VODKZDFSVOIBNA-UHFFFAOYSA-N
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Description

5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro and nitro group, as well as a phthalazinone moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phthalazinone moiety may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phthalazinone moiety in 5-chloro-2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H11ClN4O4

Molecular Weight

358.73 g/mol

IUPAC Name

5-chloro-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

InChI

InChI=1S/C16H11ClN4O4/c17-9-5-6-14(21(24)25)12(7-9)15(22)18-8-13-10-3-1-2-4-11(10)16(23)20-19-13/h1-7H,8H2,(H,18,22)(H,20,23)

InChI Key

VODKZDFSVOIBNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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